Phenol, dibromochloro-
Description
Contextualization of Dibromochlorophenols within Halogenated Phenolic Compounds
Halogenated phenolic compounds (HPCs) are a broad class of chemicals characterized by a phenol (B47542) ring substituted with one or more halogen atoms, such as chlorine, bromine, or iodine. nih.gov These compounds have emerged as a significant group of environmental contaminants, detected in various aquatic ecosystems and organisms. ec.gc.ca They can originate from industrial processes or be formed as disinfection by-products (DBPs) during water treatment. researchgate.nete3s-conferences.org
Within this large family, the bromochlorophenols (BCPs) are phenols substituted by both bromine and chlorine atoms. rsc.org Dibromochlorophenols represent a specific subgroup of BCPs, containing one hydroxyl group, two bromine atoms, and one chlorine atom attached to the benzene (B151609) ring. Research has identified that there are 10 possible structural isomers for dibromochlorophenol. rsc.orgrsc.org
The formation of dibromochlorophenols is often linked to water chlorination processes, particularly when the source water contains naturally occurring bromide ions and phenol. umich.edu The reaction of chlorine (in the form of hypochlorous acid) with bromide ions can generate hypobromous acid, a powerful brominating agent that reacts with phenolic compounds to create brominated and mixed-halogenated products. researchgate.netumich.edu Due to their chemical stability, BCPs like dibromochlorophenol exhibit properties characteristic of persistent organic pollutants (POPs). rsc.org Their presence has been confirmed in surface waters, such as the Delaware River. usgs.gov
Academic Significance and Research Gaps Pertaining to Dibromochlorophenols
The academic interest in dibromochlorophenols stems primarily from their role as environmental contaminants and as precursors to highly toxic compounds. They have been identified as key intermediates in the formation of mixed polybrominated and chlorinated dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) during high-temperature industrial and waste combustion processes. rsc.org Under these thermal conditions, dibromochlorophenols can form bromochlorophenoxy radicals, which are crucial intermediates in the pathways leading to dioxin formation. rsc.org Quantum chemical studies have been employed to analyze the formation of these radicals from the full series of BCP congeners reacting with hydrogen atoms, highlighting the significance of this pathway. rsc.org
Despite their environmental and toxicological relevance, significant research gaps remain. While extensive research has been conducted on chlorinated phenols and brominated phenols individually, comparatively little is known about the specific chemical and physical characteristics of mixed halogenated compounds like dibromochlorophenols. rsc.org The mechanisms and kinetics of PBCDD/F formation from BCP precursors are much less understood than the formation pathways of their more studied chlorinated (PCDD/F) and brominated (PBDD/F) analogues. rsc.org Further investigation is required to fully characterize all isomers of dibromochlorophenol and to determine their distribution and concentration in various environmental compartments.
Interactive Data Tables
Table 1: Known Isomers of Dibromochlorophenol
This table lists some of the identified isomers of dibromochlorophenol. The molecular formula for all isomers is C₆H₃Br₂ClO. nih.govnih.gov
| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) |
| 2,4-Dibromo-6-chlorophenol | 4526-56-1 | 286.35 |
| 2,6-Dibromo-4-chlorophenol | 5324-13-0 | 286.35 |
Table 2: Research Findings on Dibromochlorophenol Reactions
This table summarizes key findings from a study on the reaction of bromochlorophenols (BCPs) with hydrogen atoms, a critical step in the formation of toxic by-products.
| Research Focus | Key Findings | Significance | Reference |
| Formation of Bromochlorophenoxy Radicals (BCPRs) | The reaction of BCPs with H atoms proceeds via a direct hydrogen abstraction mechanism. | This is a principal pathway for the formation of BCPRs, which are direct precursors to PBCDD/Fs in thermal processes. | rsc.org |
| Reaction Rate Constants | Rate constants for the reactions were calculated over a temperature range of 600–1200 K using canonical variational transition-state (CVT) theory. | Provides essential data for modeling the formation of PBCDD/Fs in combustion systems and for developing mitigation strategies. | rsc.org |
| Influence of Halogen Substitution | The C-O bond lengths in the resulting BCPR structures vary with the degree and pattern of halogen substitutions. | The structure of the radical, which influences its subsequent reactivity, is dependent on the original isomer of the dibromochlorophenol. | rsc.org |
Structure
3D Structure
Properties
CAS No. |
65216-84-4 |
|---|---|
Molecular Formula |
C6H3Br2ClO |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
3,4-dibromo-2-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
InChI Key |
OXLLVODVQRTGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of Dibromochlorophenols
De novo Synthesis Routes for Dibromochlorophenol Congeners
The synthesis of specific dibromochlorophenol isomers requires controlled laboratory and industrial methods. These routes are designed to achieve specific substitution patterns on the phenol (B47542) ring.
Laboratory-Scale Synthetic Strategies
In a laboratory setting, the synthesis of dibromochlorophenols can be achieved through various organic reactions that allow for precise control over the placement of halogen atoms.
Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto a phenol ring. The hydroxyl (-OH) group of phenol is a strongly activating ortho-, para-directing group, meaning it directs incoming electrophiles (like halogen cations) to the positions adjacent (ortho) and opposite (para) to it. makingmolecules.com
The synthesis of a specific isomer, 2,4-dibromo-6-chlorophenol, can be achieved through the controlled bromination and chlorination of a suitable phenol derivative, such as 2-chlorophenol. In 2-chlorophenol, the chlorine atom is a deactivating but also ortho-, para-directing group. This electronic guidance favors electrophilic substitution at the positions ortho and para to the hydroxyl group.
Direct halogenation of phenol and its derivatives is a classic approach. The key to synthesizing a specific dibromochlorophenol lies in the meticulous control of reaction conditions and the use of catalysts to manage the regiochemical outcome. For instance, the bromination of p-nitrophenol in glacial acetic acid can yield 2,6-dibromo-4-nitrophenol (B181593), which can then be further modified. orgsyn.org
The general mechanism for electrophilic halogenation involves the activation of the halogen to create a more powerful electrophile, followed by the attack of the electron-rich aromatic ring. makingmolecules.comlibretexts.org For bromination, a Lewis acid like FeBr₃ is often used to polarize the Br-Br bond. libretexts.org
A summary of reagents and conditions for electrophilic halogenation of phenols is presented below:
| Reaction | Reagents | Catalyst | Conditions | Product Example |
| Bromination | Bromine (Br₂) in glacial acetic acid | None | Room temperature, then warming | 2,6-dibromo-4-nitrophenol (from p-nitrophenol) orgsyn.org |
| Chlorination | N-chlorosuccinimide (NCS) | Sulfuric acid | Acetonitrile, 20°C | 2-bromo-4-chlorophenol (from 2-bromophenol) |
| Bromination | Bromine (Br₂) | Triethylamine hydrochloride | Chlorobenzene, 5–15°C | 2-bromo-4-chlorophenol (from 2-chlorophenol) |
Oxidation reactions can be employed in the synthesis of halogenated phenols, often by first creating the phenol ring from a different starting material, which is then halogenated. One innovative electrophilic pathway involves the one-pot ipso-hydroxylation and bromination of an arylboronic acid precursor. For example, using 2-chlorophenylboronic acid with hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) can yield 2,4-dibromo-6-chlorophenol. In this reaction, the boronic acid is first oxidized to the corresponding phenol, which is then immediately subjected to electrophilic bromination.
Phenols can also be synthesized through the oxidation of aryl silanes, which is an aromatic variation of the Fleming-Tamao oxidation. libretexts.org Once the phenol is formed, it can be halogenated using the methods described in the previous section. The oxidation of phenols themselves can lead to quinones, which can then be reduced back to hydroquinones, providing another route for manipulating the structure of the phenolic compound. pearson.com
Transition-metal-catalyzed reactions have emerged as powerful tools for the direct functionalization of C-H bonds in organic molecules, including phenols. rsc.org These methods offer alternative strategies for introducing substituents onto the phenol ring with high selectivity. While direct transition-metal-catalyzed C-H bromination and chlorination of phenols to produce dibromochlorophenols are not as commonly reported as electrophilic substitution, the principles of this chemistry are relevant.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds with halogenated phenols as starting materials, indicating the importance of these compounds as synthetic intermediates. taylorandfrancis.com Furthermore, copper complexes have been shown to catalyze the oxidation of phenol. orientjchem.org This catalytic activity could potentially be adapted for halogenation reactions. The development of transition-metal-catalyzed methods for the direct and selective halogenation of phenols remains an active area of research. rsc.org
Industrial Production Context of Halogenated Phenols
On an industrial scale, the production of halogenated phenols is often driven by their use as intermediates or starting materials for a wide range of products. pjoes.com While the large-scale production of specific dibromochlorophenol isomers is not as well-documented as that of more common compounds like pentachlorophenol (B1679276) or bisphenol A, the general principles of industrial phenol chemistry apply.
The primary industrial method for producing phenol itself is the cumene (B47948) process, which involves the reaction of benzene (B151609) and propene to form cumene, followed by oxidation to cumene hydroperoxide, which then decomposes to phenol and acetone. essentialchemicalindustry.orgkrohne.com The resulting phenol can then be halogenated.
Halogenated phenols are used in the manufacturing of:
Pesticides: Including herbicides and insecticides. pjoes.comepa.gov
Pharmaceuticals. ncert.nic.in
Dyes. essentialchemicalindustry.org
Wood preservatives. epa.gov
Flame retardants. nih.gov
The industrial synthesis of chlorinated phenols often involves the direct chlorination of phenol. epa.gov Due to the ortho-, para-directing nature of the hydroxyl group, this process can lead to a mixture of chlorinated isomers. epa.gov Achieving a specific dibromochloro- substitution pattern would require careful control of stoichiometry and reaction conditions, or the use of a multi-step synthesis starting from a pre-substituted precursor.
Environmental Formation Mechanisms of Dibromochlorophenols
Dibromochlorophenols and other halogenated phenols are not only synthesized deliberately but can also be formed through various processes in the environment. Their presence in environmental samples is often a result of both natural and anthropogenic activities.
One of the most significant anthropogenic sources of halogenated phenols is the disinfection of water. researchgate.net Chlorine is widely used in water treatment plants to kill pathogens. sci-hub.se However, chlorine can react with natural organic matter (NOM) present in the water to form a variety of disinfection by-products (DBPs), including chlorinated and brominated phenols. sci-hub.senih.gov
If the source water contains bromide ions (Br⁻), which is common in coastal areas or waters impacted by certain industrial discharges, the chlorination process can lead to the formation of brominated and mixed bromo-chloro-phenols. umich.edu The chemistry involves the oxidation of bromide by hypochlorous acid (HOCl) to form hypobromous acid (HOBr), which is a more aggressive brominating agent. umich.edu
The reaction sequence is as follows:
HOCl + Br⁻ → HOBr + Cl⁻ umich.edu
Phenolic compounds + HOCl / HOBr → Halogenated Phenols
The specific isomers of dibromochlorophenol formed will depend on the structure of the precursor phenolic compounds in the natural organic matter and the reaction conditions (pH, temperature, concentrations of chlorine and bromide). researchgate.net
Halogenated phenols can also be formed through natural processes. Some organisms, particularly marine algae and fungi, are known to produce halogenated organic compounds through the action of halogenating enzymes like haloperoxidases. researchgate.net While the direct biosynthesis of dibromochlorophenols is not extensively documented, the natural production of a wide array of brominated and chlorinated phenols suggests that such pathways are plausible. researchgate.netdntb.gov.ua
Disinfection Byproduct (DBP) Formation in Aqueous Systems
Dibromochlorophenols are part of a larger group of compounds known as disinfection byproducts (DBPs), which are formed when disinfectants like chlorine react with natural organic matter (NOM) present in water sources. semanticscholar.orgnih.govyoutube.com These unintended chemical compounds arise during water treatment processes designed to eliminate pathogenic microorganisms. semanticscholar.orgyoutube.com The formation and speciation of halogenated DBPs, including various isomers of dibromochlorophenol, are influenced by several factors such as the type and concentration of NOM, the disinfectant used, pH, temperature, and the presence of halide ions like bromide. semanticscholar.orgnih.gov
The use of chlorine for disinfecting drinking water is a standard practice globally. youtube.com However, when the source water contains both natural organic matter (NOM) and bromide ions (Br⁻), the chlorination process can lead to the formation of brominated and mixed bromo-chloro disinfection byproducts. semanticscholar.orgnih.govrsc.org
Natural organic matter is a complex mixture of organic compounds, with humic and fulvic acids being major components that act as DBP precursors. semanticscholar.orgnih.gov When chlorine (in the form of hypochlorous acid, HOCl, at typical water treatment pH) is introduced, it oxidizes the bromide ion to form hypobromous acid (HOBr).
Reaction: HOCl + Br⁻ → HOBr + Cl⁻
Both hypochlorous acid and the newly formed hypobromous acid are powerful halogenating agents that can react with the organic precursors in NOM. nih.gov Because hypobromous acid is often a faster and more aggressive halogenating agent than hypochlorous acid, even low concentrations of bromide can lead to a significant shift towards the formation of brominated DBPs. nih.gov This competition between chlorine and bromine for reaction sites on organic precursor molecules results in a variety of halogenated byproducts, including trihalomethanes (THMs), haloacetic acids (HAAs), and halogenated phenols like dibromochlorophenols. semanticscholar.orgrsc.org The relative amounts of chlorinated, brominated, and mixed bromo-chloro species depend heavily on the bromide concentration and the chlorine-to-NOM ratio. semanticscholar.orgnih.gov
Factors Influencing Halogenated DBP Formation
| Factor | Influence on Dibromochlorophenol Formation |
|---|---|
| Bromide Ion Concentration | Higher concentrations lead to a greater proportion of brominated and bromo-chloro DBPs. semanticscholar.orgnih.gov |
| Natural Organic Matter (NOM) | Acts as the primary organic precursor. The character and concentration of NOM (e.g., abundance of phenolic groups) dictate the potential for DBP formation. nih.govyoutube.com |
| Chlorine Dose & Contact Time | Increased dose and time generally lead to higher DBP concentrations, although speciation can change over time due to hydrolysis or further reactions. semanticscholar.orgrsc.org |
| pH | Affects the equilibrium between hypochlorous acid and hypochlorite, and hypobromous acid and hypobromite, influencing reaction rates. semanticscholar.orgnih.gov |
| Temperature | Higher temperatures generally increase the rate of DBP formation. semanticscholar.org |
Phenolic compounds, which are structural units within natural organic matter like lignin (B12514952) and humic substances, are recognized as significant precursors to the formation of halogenated DBPs, including dibromochlorophenols. nih.govdocumentsdelivered.comresearchgate.net The hydroxyl (-OH) group on the phenol ring is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution by halogenating agents like hypochlorous and hypobromous acid.
Studies have identified various phenolic structures within NOM that contribute to DBP formation. nih.gov For example, research using pyrolysis-gas chromatography/mass spectrometry has indicated that phenolic compounds are primary precursors for DBPs in certain water supplies. nih.gov Model compound studies have confirmed that simple phenols like resorcinol (B1680541) and hydroquinone (B1673460) react with chlorine and bromine to form a variety of halogenated products. nih.gov The molar yields of brominated trihalomethanes, for instance, vary significantly depending on the specific phenolic precursor, with resorcinol showing a much higher yield than hydroquinone. nih.gov
In addition to naturally occurring phenols, anthropogenic compounds such as pharmaceuticals and personal care products (PPCPs) that contain phenolic moieties can also act as potent precursors for halogenated DBPs in swimming pools and wastewater-impacted sources. nih.gov
Examples of Phenolic DBP Precursors
| Precursor Type | Specific Examples | Significance |
|---|---|---|
| Natural Organic Matter (NOM) | Lignin, Tannic Acid, Humic Substances, Resorcinol, Guaiacol | Ubiquitous in surface waters; major source of precursors for drinking water DBPs. documentsdelivered.comresearchgate.netnih.gov |
| Pharmaceuticals & Personal Care Products (PPCPs) | Benzophenone-3, Methyl p-hydroxybenzoate, Triclosan | Can be significant DBP precursors in specific environments like swimming pools or wastewater effluent. nih.govoup.com |
The formation of dibromochlorophenols from phenolic precursors during water disinfection involves electrophilic aromatic substitution. The halogenating agents, hypochlorous acid (HOCl) and hypobromous acid (HOBr), act as electrophiles that attack the electron-rich phenol ring. The hydroxyl group directs the substitution primarily to the ortho and para positions.
The haloform reaction provides a mechanistic analog for the formation of certain DBPs like trihalomethanes. This reaction involves the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone. researchgate.net While not a direct pathway for dibromochlorophenol itself, the underlying principles of base-mediated halogenation and subsequent cleavage are relevant to the broader context of DBP formation from complex organic precursors in aqueous systems. The reaction of chlorine and bromine with the activated aromatic ring of a phenol is a key step, leading to the sequential addition of halogen atoms to form mono-, di-, and tri-halogenated phenols. nih.gov The specific isomer of dibromochlorophenol formed depends on the initial substitution pattern of the phenolic precursor and the relative reaction kinetics of chlorination and bromination at different positions on the ring.
Natural Biogenic Formation of Halogenated Phenolic Structures
Halogenated phenols, including brominated and chlorinated variants, are not exclusively anthropogenic byproducts; they are also synthesized by a wide array of terrestrial and marine organisms. oup.comsibran.rueurochlor.org The natural production of these compounds is a well-documented phenomenon, with over 4,000 known natural organohalogens. eurochlor.org Marine organisms, in particular, are prolific producers of brominated phenols. sibran.ruoup.com
This biogenic formation is primarily an enzymatic process catalyzed by haloperoxidases. sibran.ru These enzymes utilize halide ions (Cl⁻, Br⁻, or I⁻) from the environment and hydrogen peroxide to oxidize organic substrates, leading to the formation of a carbon-halogen bond. sibran.ru Vanadium-dependent bromoperoxidases, found in marine algae, are particularly efficient at catalyzing the bromination of phenolic compounds.
Simple brominated phenols such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol (B41969) are known to be produced by marine algae, sponges, and acorn worms (Enteropneusta). oup.comwho.int These compounds can be key flavor components in seafood but are also part of the natural chemical ecology of these organisms. oup.comoup.com Fungi and lichens are also known to produce a diverse array of organohalogens, including chlorinated phenols. sibran.rueurochlor.org The presence of these naturally produced halogenated phenols in pristine marine environments demonstrates that their existence is not solely linked to industrial pollution or water disinfection processes. who.int
Environmental Occurrence, Distribution, and Transport of Dibromochlorophenols
Detection and Prevalence in Environmental Compartments
Dibromochlorophenols and related brominated phenols have been detected in aquatic and terrestrial environments, as well as in the atmosphere. Their distribution is influenced by their physicochemical properties and the characteristics of the environmental compartment.
Halogenated phenols, including dibromophenols, are found in various aqueous environments. They can be formed during water disinfection processes, such as the chlorination of water containing bromide and natural organic matter researchgate.net.
In a study of riverine and marine environments, 2,4-dibromophenol (B41371) was detected in seawater at concentrations ranging from 0.531 to 32.7 ng/L guidechem.com. Wastewater effluents are also a source of halogenated phenols in aquatic systems, with concentrations of various halophenols reaching up to 340 ng/L nih.gov. While specific data for dibromochlorophenols in groundwater is limited, the presence of other disinfection byproducts like chloroform and other trihalomethanes in groundwater suggests that similar compounds could also be present epa.gov.
The taste threshold for some brominated phenols in drinking water is very low; for instance, the flavor threshold for 2,6-dibromophenol in drinking water is 0.0005 µg/L nih.gov.
Table 1: Concentration of Selected Brominated Phenols in Aqueous Environments
| Compound | Environment | Concentration Range |
|---|---|---|
| 2,4-Dibromophenol | Seawater | 0.531–32.7 ng/L |
| Halogenated Phenols (general) | Wastewater Effluent | Up to 340 ng/L |
| 2,4-Dibromophenol | Surface Freshwater | Up to 40 µg/L |
| 2,6-Dibromophenol | Surface Freshwater | Up to 3 µg/L |
Due to their chemical properties, dibromochlorophenols can accumulate in sediments and soils. In marine environments, bromophenols have been found in sediments at concentrations ranging from 99.0 to 553 ng/g dry weight, which is significantly higher than the levels of chlorophenols detected guidechem.com. In contrast, riverine sediments showed much lower levels of bromophenols, ranging from 1.01 to 8.55 ng/g dry weight guidechem.com.
The transport of chlorophenols, and by extension dibromochlorophenols, in soil is influenced by factors such as water solubility, soil pH, organic matter content, and evaporation rate who.int.
Table 2: Concentration of Bromophenols in Sediment
| Environment | Concentration Range (ng/g dry weight) |
|---|---|
| Marine Sediments | 99.0–553 |
| Riverine Sediments | 1.01–8.55 |
Environmental Transformation and Degradation Pathways of Dibromochlorophenols
Biotic Transformation Mechanisms
Biotic transformation refers to the alteration of chemical substances by living organisms. In the context of dibromochlorophenols, this primarily involves microbial and fungal degradation, which can lead to the partial or complete breakdown of these compounds.
A diverse range of bacteria has demonstrated the ability to metabolize halogenated phenols, including compounds structurally related to dibromochlorophenols. These degradation processes can occur under both aerobic and anaerobic conditions, employing distinct enzymatic machinery.
Under aerobic conditions, the initial step in the bacterial degradation of aromatic compounds like dibromochlorophenols often involves the action of dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. This hydroxylation destabilizes the aromatic structure, facilitating subsequent ring cleavage.
The most common pathway for chlorinated phenols involves their transformation into catechols, which are then subject to ring cleavage by dioxygenase enzymes, either through an ortho- or meta-cleavage mechanism. For instance, the degradation of 4-chlorophenol (B41353) can proceed via the formation of 4-chlorocatechol, which is then cleaved. A similar initial hydroxylation and subsequent ring cleavage are expected degradation steps for dibromochlorophenols. The specific enzymes involved, such as chlorocatechol 1,2-dioxygenase, are crucial for the breakdown of these halogenated intermediates.
The general pathway for aerobic degradation is as follows:
Hydroxylation: A monooxygenase or dioxygenase enzyme adds one or two hydroxyl groups to the aromatic ring, often displacing a halogen atom.
Ring Cleavage: A dioxygenase enzyme cleaves the resulting catechol or substituted catechol intermediate.
Further Metabolism: The resulting aliphatic acids are further metabolized through central metabolic pathways, such as the Krebs cycle.
Research on related compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) has shown that bacterial strains can utilize it as a sole carbon source, indicating the presence of effective aerobic degradation pathways.
In the absence of oxygen, a primary mechanism for the breakdown of halogenated phenols is reductive dehalogenation. This process involves the removal of halogen substituents from the aromatic ring and their replacement with hydrogen atoms. This reaction is catalyzed by reductive dehalogenase enzymes and typically occurs in syntrophic anaerobic communities. nih.gov
Anaerobic bacteria can utilize halogenated compounds as electron acceptors in a process known as halorespiration. nih.gov For instance, the sulfate-reducing bacterium Desulfomonile tiedjei DCB-1 has been shown to reductively dehalogenate pentachlorophenol (B1679276) to 2,4,6-trichlorophenol (B30397) by removing meta-chlorine substituents. nih.gov This suggests that anaerobic microorganisms could similarly dehalogenate dibromochlorophenols. The process is generally more favorable for more highly chlorinated phenols. nih.gov
The sequence of dehalogenation can vary depending on the specific microbial community and the positions of the halogen atoms. For 2,4,6-trichlorophenol, anaerobic degradation has been shown to proceed through the removal of chlorine atoms to form 2,4-dichlorophenol, then 4-chlorophenol, and finally phenol (B47542). frontiersin.org
Table 1: Comparison of Aerobic and Anaerobic Degradation of Halogenated Phenols
| Feature | Aerobic Degradation | Anaerobic Degradation |
|---|---|---|
| Primary Mechanism | Dioxygenase-mediated ring cleavage | Reductive dehalogenation |
| Oxygen Requirement | Required | Absent |
| Initial Step | Hydroxylation of the aromatic ring | Removal of halogen substituents |
| Key Enzymes | Dioxygenases, Monooxygenases | Reductive dehalogenases |
| Electron Acceptor | Oxygen | Halogenated compound |
| Example Organism | Cupriavidus necator | Desulfomonile tiedjei |
Extracellular enzymes, such as peroxidases, play a significant role in the transformation of halogenated phenols. Horseradish peroxidase (HRP), for example, catalyzes the oxidation of phenolic compounds in the presence of hydrogen peroxide. nih.govresearchgate.net This process generates phenoxy radicals, which can then polymerize to form larger, insoluble precipitates that can be removed from water. nih.gov
This enzymatic treatment can also lead to the dehalogenation of the phenolic compounds. nih.gov The reaction mechanism involves the activated enzyme converting the attached halogen into a radical form, which can then become an anion. nih.gov Laccases, another group of oxidative enzymes produced by fungi, also show potential for degrading chlorophenols by catalyzing the formation of phenoxy radicals, leading to polymerization. nih.gov
The rate and extent of microbial degradation of dibromochlorophenols are influenced by a variety of environmental factors.
pH: The optimal pH for microbial degradation of halogenated phenols typically falls within a neutral range. For example, the optimal pH for the dioxygenase activity in the degradation of 2,4-D was found to be between 7.6 and 8.0. researchgate.net Extreme pH values can inhibit microbial growth and enzymatic activity.
Temperature: Temperature affects both the metabolic activity of microorganisms and the properties of the pollutants. The highest degradation rates for hydrocarbons in soil are generally observed between 30-40°C. nih.gov
Nutrient Availability: The presence of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and the biodegradation of carbon-rich pollutants like dibromochlorophenols. nih.gov The addition of co-substrates, such as glucose or succinate, can sometimes enhance the degradation of the target compound. researchgate.net
Substrate Concentration: High concentrations of dibromochlorophenols can be toxic to microorganisms, inhibiting their degradation activity. The degradation of 2,6-dibromo-4-nitrophenol (B181593) by Cupriavidus sp. strain CNP-8 was shown to follow the Haldane inhibition model, where the degradation rate decreases at high substrate concentrations. researchgate.net
Salinity: The salt concentration of the environment can impact microbial activity. Some microorganisms are adapted to saline conditions, while others may be inhibited.
Bioavailability: The extent to which dibromochlorophenols are available to microorganisms can limit their degradation. These compounds can bind to soil and sediment particles, reducing their accessibility. nih.gov
Table 2: Environmental Factors Affecting Dibromochlorophenol Degradation
| Factor | Optimal Condition/Effect |
|---|---|
| pH | Neutral to slightly alkaline (e.g., 7.6-8.0 for some dioxygenases) researchgate.net |
| Temperature | Mesophilic range (e.g., 30-40°C in soil) nih.gov |
| Nutrients | Sufficient nitrogen and phosphorus are required nih.gov |
| Co-substrates | May enhance degradation (e.g., glucose, succinate) researchgate.net |
| Substrate Concentration | High concentrations can be inhibitory researchgate.net |
Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including halogenated phenols. Their degradative capabilities are largely attributed to their non-specific, extracellular ligninolytic enzyme systems, which include lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases. researchgate.net
These enzymes generate highly reactive free radicals that can attack the aromatic ring of dibromochlorophenols, leading to their degradation. For example, Phanerochaete chrysosporium has been shown to degrade 2,4,6-trichlorophenol through an initial oxidation to 2,6-dichloro-1,4-benzoquinone, catalyzed by either LiP or MnP. researchgate.net Fungi from other genera, such as Trichoderma, have also been reported to degrade chlorophenols. For instance, Trichoderma longibraciatum has demonstrated the ability to tolerate and degrade 2,6-dichlorophenol. nih.gov
Fungal degradation can lead to a variety of transformation products, including the corresponding anisoles through methylation, or further hydroxylated and dechlorinated compounds. mdpi.com The efficiency of fungal degradation is also influenced by environmental conditions such as pH and temperature.
Microbial Biodegradation Pathways
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical first step to isolate and concentrate dibromochlorophenol from complex sample matrices, thereby removing interfering substances and enhancing detection sensitivity.
Nonionic, macroreticular resins, such as the Amberlite™ XAD series, are widely used for the extraction of phenolic compounds from aqueous samples. sigmaaldrich.com These resins, typically based on a polystyrene-divinylbenzene copolymer matrix, selectively adsorb molecules through hydrophobic interactions and molecular size. dupont.com The adsorption process involves passing the aqueous sample through a column packed with the resin, where dibromochlorophenol is retained. Subsequently, the analyte is eluted using a suitable organic solvent.
The effectiveness of these resins is influenced by their physical properties, such as surface area and pore size, as well as the chemical characteristics of the target analyte. dupont.com For instance, Amberlite™ XAD-4 has been successfully used for the removal of various chlorophenols and nitrophenols from aqueous solutions. researchgate.net The adsorption is most effective under acidic conditions where phenols exist predominantly in their molecular form, as negatively-charged ionic species in alkaline solutions show reduced adsorption. researchgate.net
Table 1: Properties of Selected Amberlite™ XAD Adsorbent Resins
| Resin Type | Matrix | Mean Pore Size (Å) | Surface Area (m²/g) | Typical Applications |
|---|---|---|---|---|
| XAD-2 | Styrene-divinylbenzene | 90 | >300 | Adsorption of hydrophobic compounds, phenols, and organic removal. sigmaaldrich.com |
| XAD-4 | Divinylbenzene | ~100 | 750 | Removal of chlorinated and phenolic compounds from aqueous streams. dupont.comresearchgate.net |
| XAD-7HP | Acrylic | >450 | >450 | Adsorption of polyphenols and larger molecules. nih.gov |
| XAD-16 | Styrene-divinylbenzene | ~150 | ~800 | Capture and purification of polyphenols and other organic compounds. nih.gov |
This table is generated based on data from multiple sources. sigmaaldrich.comdupont.comresearchgate.netnih.gov
Activated carbon is a highly effective adsorbent for removing phenolic compounds from water due to its large specific surface area, well-developed porosity, and surface reactivity. nih.gov The adsorption mechanism is primarily physical, driven by van der Waals forces between the phenol molecule and the carbon surface. The efficiency of adsorption is influenced by factors such as the initial concentration of the analyte, contact time, pH, and temperature. nih.gov
The properties of the activated carbon, including its source material (e.g., coal, coconut shell) and activation method, determine its adsorption capacity. nih.govmdpi.com For instance, coconut shell-derived powdered activated carbon has demonstrated a maximum adsorption capacity of 212.96 mg/g for phenol. nih.gov Studies have shown that a neutral or slightly acidic pH is generally optimal for phenol adsorption. mdpi.comresearchgate.net
Table 2: Adsorption Capacities of Various Activated Carbons for Phenol
| Activated Carbon Type | Source Material | Surface Area (m²/g) | Maximum Adsorption Capacity (mg/g) | Optimal pH |
|---|---|---|---|---|
| PAC800 | Coal | 542.33 | 176.58 | 7 |
| PAC1000 | Coconut Shell | 1025.02 | 212.96 | 5 |
| GAC950 | Coal | 700.57 | 169.91 | 7 |
| PET-derived AC | Plastic Waste | 655.59 | 114.94 | 7 |
This table presents data on phenol adsorption as a representative phenolic compound. nih.govmdpi.com
In recent years, miniaturized extraction techniques have gained prominence as they align with the principles of green analytical chemistry by reducing solvent consumption and sample volume. nih.gov These methods offer high enrichment factors and can often be automated and coupled directly with analytical instruments. mdpi.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. nih.govmdpi.com The fiber is exposed to the sample (either by direct immersion or in the headspace), and analytes partition onto the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com SPME has been successfully applied for the pre-concentration of chlorophenols from water samples. researchgate.net
Liquid-Phase Microextraction (LPME): LPME involves the use of a micro-liter volume of a water-immiscible solvent to extract analytes from an aqueous sample. mdpi.commdpi.com In single-drop microextraction (SDME), a microdrop of solvent is suspended from a syringe needle into the sample. researchgate.netijrpc.com A variation, hollow-fiber LPME (HF-LPME), uses a porous polypropylene hollow fiber to contain the organic solvent, providing stability and a larger surface area for extraction. ijrpc.com This technique has been used to determine chlorophenols in environmental samples with enrichment factors ranging from 117 to 220. mdpi.com
Stir Bar Sorptive Extraction (SBSE): SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). nih.gov The stir bar is placed in the sample, and as it stirs, analytes are extracted into the PDMS coating. The bar is then removed and the analytes are thermally desorbed for GC analysis. SBSE offers higher sensitivity than SPME due to the larger volume of the extraction phase. nih.gov
Chromatographic Separation Methods
Following extraction and pre-concentration, chromatographic methods are employed to separate dibromochlorophenol from other compounds in the extract before its quantification.
Gas chromatography is a preferred technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. nih.gov The separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase.
Flame Ionization Detector (FID): FID is a common detector used for underivatized phenols. epa.gov It is a robust and universal detector for organic compounds, but its sensitivity for halogenated compounds is lower compared to more specific detectors.
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. nih.gov This makes it an excellent choice for the analysis of dibromochlorophenol, offering very low detection limits. epa.govnih.gov Often, a derivatization step, such as acetylation or methylation, is performed prior to GC-ECD analysis to improve the volatility and chromatographic behavior of the phenols. nih.govjcsp.org.pk
Table 3: Example Gas Chromatography Conditions for Chlorophenol Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Technique | GC-ECD | GC-MS/MS |
| Derivatization | Acetic Anhydride | Acetic Anhydride |
| Column | Fused silica capillary | TraceGOLD™ TG-Dioxin (60 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Nitrogen | Helium |
| Temperature Program | 70°C to 200°C | 60°C (2 min), ramp to 200°C, ramp to 300°C |
| Detector | Electron Capture Detector (ECD) | TSQ 9610 Mass Spectrometer |
| Application | Pentachlorophenol and its degradation products in wastewater. nih.gov | Expanded list of chlorophenolic compounds in water. thermofisher.com |
This table provides representative conditions for the analysis of related chlorophenolic compounds. nih.govthermofisher.com
Liquid chromatography is well-suited for the analysis of polar, non-volatile, or thermally labile compounds that are not easily analyzed by GC.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common mode of LC used for the separation of phenolic compounds. jcsp.org.pkasianpubs.org In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and a more nonpolar organic solvent like acetonitrile or methanol. cdc.govresearchgate.net The separation is based on the hydrophobic interactions of the analytes with the stationary phase. 4-Bromo-2-chlorophenol, a related compound, can be effectively analyzed using an RP-HPLC method with a C18 column and a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the phenols exhibit strong absorbance, such as 280 nm. cdc.gov
Normal-Phase High-Pressure Liquid Chromatography (NP-HPLC): In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase. This technique is less common for the analysis of phenols from aqueous matrices but can be useful for separating isomers or for samples prepared in non-polar solvents.
Table 4: Example Liquid Chromatography Conditions for Chlorophenol Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Technique | RP-HPLC-UV | RP-HPLC-UV |
| Column | C18 | Newcrom R1 (C18) |
| Mobile Phase | Acetonitrile / Water (75:25 v/v) | Acetonitrile / Water / Phosphoric Acid |
| Flow Rate | 0.1 mL/min | Not Specified |
| Detector | UV-Visible | UV |
| Application | p-Chlorophenol. researchgate.net | 4-Bromo-2-chlorophenol. sielc.com |
This table provides representative conditions for the analysis of related chlorophenolic compounds. researchgate.netsielc.com
Mechanistic Organic Chemistry of Dibromochlorophenols
Structure-Reactivity Relationships in Halogenated Phenols
The reactivity of halogenated phenols is intricately linked to their molecular structure. The position and nature of the halogen substituents (bromine and chlorine) on the phenolic ring significantly influence the compound's acidity, redox potential, and susceptibility to chemical transformations.
The electron-withdrawing inductive effect (-I) of the halogens acidifies the phenolic proton, making dibromochlorophenols more acidic than phenol (B47542) itself. The pKa values of halogenated phenols are a direct measure of this effect. For instance, the pKa of phenol is 9.95, while the pKa values for dibromophenols are significantly lower, indicating stronger acidity nih.govwikipedia.org. The acidity generally increases with the number of halogen substituents due to the cumulative inductive effect researchgate.net. Ortho-halogenated phenols tend to be more acidic than their meta and para isomers due to the proximity of the electron-withdrawing halogen to the hydroxyl group researchgate.netstackexchange.com.
The interplay of inductive and resonance effects is key. While halogens are inductively electron-withdrawing, they are also capable of donating electron density to the aromatic ring via resonance (+M effect). In phenols, the activating, ortho-, para-directing hydroxyl group dominates the reactivity in electrophilic aromatic substitution. The halogen atoms, being deactivating, will influence the rate and regioselectivity of these reactions.
Table 1: Physicochemical Properties of Dibromophenol Isomers (as analogs for Dibromochlorophenols)
| Compound | CAS Number | Melting Point (°C) | pKa |
| 2,3-Dibromophenol | 57383-80-9 | 68–69 | 7.79 |
| 2,4-Dibromophenol (B41371) | 615-58-7 | 40 | - |
| 2,5-Dibromophenol | 28165-52-8 | 73–74 | - |
| 2,6-Dibromophenol | 608-33-3 | 56–57 | 6.67 |
| 3,4-Dibromophenol | 615-56-5 | 94 | - |
| 3,5-Dibromophenol | 626-41-5 | 81 | 8.06 |
Data sourced from Wikipedia's compilation on Dibromophenols, which may include data from various sources. wikipedia.org
Electrophilic Substitution Reactions on the Aromatic Ring
Halogenation is a key electrophilic substitution reaction for phenols. Due to the highly activated nature of the phenolic ring, halogenation can often proceed without a Lewis acid catalyst wikipedia.org. For example, the reaction of phenol with bromine water readily yields 2,4,6-tribromophenol (B41969) youtube.com. The chlorination of bromophenols has been shown to be an effective process, with electrophilic substitution being the predominant reaction pathway nih.gov. Similarly, the bromination of chlorophenols has been demonstrated, although yields can be modest depending on the substitution pattern nih.gov.
The regioselectivity of further electrophilic substitution on a dibromochlorophenol will be dictated by the positions of the existing substituents. The incoming electrophile will preferentially add to the available ortho and para positions relative to the strongly activating hydroxyl group. Steric hindrance from the bulky bromine atoms may also play a role in directing the substitution.
Radical Reaction Pathways Involving Phenoxy Radicals
Phenoxy radicals are key intermediates in many chemical and biological processes involving phenols. They are typically formed by the one-electron oxidation of the corresponding phenol, often initiated by other radicals or enzymatic systems nih.gov. The formation of phenoxy radicals from halogenated phenols can occur through the homolytic cleavage of the O-H bond, a process influenced by the O-H bond dissociation energy dominican.edufao.org.
Once formed, halogenated phenoxy radicals are resonance-stabilized, with the unpaired electron delocalized over the aromatic ring dominican.edu. The presence of bromine and chlorine atoms will influence the spin density distribution in the radical. These radicals can participate in a variety of reactions, including:
Dimerization and Polymerization: Phenoxy radicals can couple with each other to form dimers and larger oligomers. This is a common pathway in the oxidation of phenols.
Reaction with other Radicals: They can react with other radical species present in the system.
Hydrogen Abstraction: Phenoxy radicals can abstract hydrogen atoms from other molecules, propagating a radical chain reaction.
Studies on chlorinated phenols have shown that the resulting phenoxy radicals are relatively stable and can persist in the environment, particularly when associated with particulate matter nih.govdominican.edu. The stability and reactivity of these radicals are crucial in understanding the environmental fate and potential toxicity of halogenated phenols.
Nucleophilic Substitution Reactions (Theoretical Considerations)
Nucleophilic aromatic substitution (SNAr) on an unactivated aromatic ring is generally difficult. However, the presence of strong electron-withdrawing groups can facilitate this reaction. While halogens are electron-withdrawing, they are not typically sufficient to activate the ring for SNAr on their own.
Theoretical studies have explored alternative pathways for nucleophilic substitution on halophenols. One such pathway involves the formation of a phenoxy radical intermediate. Computational studies have shown that the phenoxyl radical can act as a potent open-shell electron-withdrawing group, significantly lowering the activation barrier for nucleophilic substitution by more than 20 kcal/mol compared to the parent phenol osti.gov. This "homolysis-enabled electronic activation" provides a theoretical framework for nucleophilic substitution on otherwise unreactive halophenols osti.gov.
The mechanism is thought to proceed through the addition of the nucleophile to the radical intermediate, followed by the departure of the leaving group. The feasibility and efficiency of such reactions would depend on the specific nucleophile, the reaction conditions, and the substitution pattern of the dibromochlorophenol.
Computational Chemistry Approaches to Reaction Mechanisms and Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms and electronic structures of complex molecules like dibromochlorophenols. These methods allow for the in-silico investigation of reaction pathways, transition states, and the stability of intermediates.
Density Functional Theory (DFT) Studies on Reaction Intermediates
DFT calculations can provide detailed insights into the geometry, electronic properties, and energetics of reaction intermediates such as phenoxy radicals and arenium ions (in electrophilic substitution). For halogenated phenols, DFT has been used to:
Calculate proton affinities and predict the most likely sites of protonation kuleuven.bekuleuven.be.
Investigate the electronic structure and stability of various isomers researchgate.netimist.ma.
Model the structure and properties of phenoxy radicals, including spin density distribution dominican.edu.
Elucidate the mechanism of electrophilic substitution reactions by mapping the potential energy surface and identifying transition states nih.gov.
While specific DFT studies on dibromochlorophenol are scarce, the principles and methodologies applied to other halogenated phenols are directly transferable. Such studies would be crucial for a detailed understanding of the reactivity of dibromochlorophenol isomers.
Table 2: Calculated Proton Affinities (kJ/mol) of Halogenated Phenols at the B3LYP/6-31+G(d,p) Level (as analogs)
| Compound | Protonation Site C2 | Protonation Site C3 | Protonation Site C4 |
| 2-Fluorophenol | - | - | - |
| 3-Fluorophenol | - | - | - |
| 4-Fluorophenol | - | - | - |
| 2-Chlorophenol | 801 | - | - |
| 3-Chlorophenol | - | 815 | - |
| 4-Chlorophenol (B41353) | - | - | 789 |
| 2-Bromophenol | 806 | - | - |
| 3-Bromophenol | - | 818 | - |
| 4-Bromophenol | - | - | 792 |
Data from a theoretical study on the protonation of gaseous halogenated phenols. The values represent the calculated proton affinity at different carbon positions on the aromatic ring. kuleuven.bekuleuven.be
Kinetic and Thermodynamic Modeling of Transformations
Kinetic and thermodynamic modeling allows for the prediction of reaction rates and product distributions under various conditions. For complex reactions, computational models can be constructed based on calculated activation energies and reaction enthalpies.
Modeling Reaction Pathways: For the transformation of halogenated phenols, kinetic models can be developed to simulate their degradation or reaction with other species. These models incorporate rate constants for various elementary steps, which can be estimated using computational methods like transition state theory.
Thermodynamic Parameters: Computational chemistry can be used to calculate thermodynamic parameters such as enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (ΔGf°) for reactants, intermediates, and products nih.gov. This data is essential for understanding the feasibility and spontaneity of a reaction.
Emerging Research Frontiers and Future Directions for Dibromochlorophenols
Interactions with Other Environmental Contaminants
In natural environments, dibromochlorophenols rarely exist in isolation. They are typically part of a complex mixture of pollutants, and their environmental impact can be significantly altered by interactions with these other substances. Current research is focused on understanding these interactions, particularly with contaminants like heavy metals, pesticides, and microplastics, which can lead to synergistic or antagonistic toxic effects and changes in environmental mobility.
Detailed Research Findings:
Synergistic Toxicity with Heavy Metals and Pesticides: The combined toxicological effects of multiple chemicals can be greater than the sum of their individual effects, a phenomenon known as synergism. Studies on mixtures of other halogenated phenols and heavy metals like cadmium have shown that their combined presence can lead to increased cytotoxicity and alterations in the gene expression related to detoxification and oxidative stress. For instance, research on mixtures including polybrominated diphenyl ether 47 (BDE-47) and cadmium chloride demonstrated that the combination can impair cellular defense mechanisms more severely than either compound alone nih.gov. This suggests that the presence of heavy metals in DBCP-contaminated sites could amplify their toxic impact on local biota.
Sorption onto Microplastics: Microplastics are now recognized as a significant vector for the transport of persistent organic pollutants in aquatic environments. Research on chlorophenols, which are structurally similar to DBCPs, has shown that they readily adsorb onto the surface of microplastics like polyethylene (B3416737) terephthalate (B1205515) (PET) nih.gov. The primary mechanisms driving this adsorption are hydrophobic interactions and the formation of hydrogen bonds nih.govdoi.orgnih.gov. The extent of adsorption is influenced by environmental factors such as pH and the degree of halogenation on the phenol (B47542) molecule nih.gov. Aging of microplastics in the environment can create more oxygen-containing functional groups on their surface, which can further enhance the sorption of phenolic compounds doi.orgnih.gov. This interaction means that microplastics can concentrate DBCPs from the water column, potentially facilitating their transport over long distances and increasing their bioavailability to marine organisms that ingest these plastic particles.
Table 1: Adsorption Mechanisms of Halogenated Phenols on Microplastics
| Interaction Type | Description | Governing Factors | Reference |
|---|---|---|---|
| Hydrophobic Interaction | The primary force driving the partitioning of non-polar portions of the phenol molecule onto the polymer surface. | Chlorine/Bromine content (higher halogenation increases hydrophobicity), polymer type. | nih.gov |
| Hydrogen Bonding | Interaction between the hydroxyl group of the phenol and oxygen-containing functional groups on the microplastic surface. | Presence of esters or carboxyl groups on aged plastics, pH (affects dissociation of hydroxyl group). | nih.govdoi.orgnih.gov |
| Electrostatic Interaction | Repulsive forces between dissociated (anionic) phenolates and negatively charged microplastic surfaces at higher pH. | Solution pH, pKa of the specific dibromochlorophenol isomer. | nih.gov |
Development of Novel Remediation Technologies
The persistence and toxicity of dibromochlorophenols necessitate the development of efficient and environmentally friendly remediation technologies. Traditional methods can be slow or result in the formation of hazardous byproducts. Consequently, research is shifting towards advanced, targeted technologies, including nanocatalysis, advanced oxidation processes (AOPs), and specialized bioremediation techniques.
Detailed Research Findings:
Nanoparticle-Based Remediation: Nanomaterials offer significant advantages for environmental remediation due to their high surface-area-to-volume ratio and enhanced reactivity mdpi.comrsc.orgresearchgate.net. Copper oxide nanoparticles (nCuO), for example, have been shown to effectively catalyze the degradation of 2,4-dibromophenol (B41371), a closely related compound nih.gov. The process, which is enhanced by the presence of hydrogen peroxide, involves the generation of highly reactive hydroxyl and superoxide (B77818) radicals that break down the phenol structure nih.gov. Other metal-based nanoparticles, such as nano zero-valent iron (nZVI) and various metal oxides, are also being explored for their ability to degrade a range of chlorinated and brominated pollutants mdpi.commdpi.com.
Bioremediation: This approach utilizes microorganisms to break down contaminants into less harmful substances. Research has focused on isolating and cultivating microbial consortia capable of degrading mixed halogenated phenols researchgate.netcambridge.orgresearchgate.net. For bioremediation to be effective against highly halogenated compounds, a sequential anaerobic-aerobic process is often required. The initial anaerobic stage facilitates reductive dehalogenation, where microbes replace bromine and chlorine atoms with hydrogen, followed by an aerobic stage where the resulting simpler phenols are mineralized to carbon dioxide and water nih.gov.
Table 2: Comparison of Novel Remediation Technologies for Halogenated Phenols
| Technology | Mechanism | Example Application | Reported Efficiency | Reference |
|---|---|---|---|---|
| Nanocatalysis (nCuO) | Catalytic generation of hydroxyl and superoxide radicals in the presence of H₂O₂. | Degradation of 2,4-dibromophenol. | Complete degradation over several hours. | nih.gov |
| Photocatalytic Enzymatic Process | UV-activated TiO₂ generates radicals, initiating enzymatic degradation by immobilized horseradish peroxidase (HRP). | Treatment of pentachlorophenol (B1679276) and pentabromophenol. | ~97% transformation with >70% dehalogenation. | nih.gov |
| Mixed Culture Bioremediation | Microbial consortia utilize halogenated phenols as a carbon source, leading to degradation. | Degradation of various chlorophenols. | Effective for lower halogenated phenols; requires co-substrates for highly halogenated ones. | researchgate.netresearchgate.net |
Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis
Accurate risk assessment and the monitoring of remediation efforts depend on the ability to detect and quantify dibromochlorophenols at very low concentrations (trace levels) in complex environmental matrices like water, soil, and biological tissues. Research is continuously refining analytical methods to improve sensitivity, selectivity, and speed.
Detailed Research Findings:
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a cornerstone for the analysis of halogenated phenols asianpubs.orgnih.gov. To enhance sensitivity and improve chromatographic performance for these polar compounds, a derivatization step is often employed. In-situ acetylation, where an acetyl group is added to the phenol's hydroxyl group, is a common and effective technique that improves volatility and reduces peak tailing nih.govosti.gov. Using GC coupled with tandem mass spectrometry (GC-MS/MS) further enhances selectivity, allowing for the confident identification and quantification of specific isomers even in complex samples nih.gov.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has emerged as a powerful alternative to GC-MS, with a key advantage being that it often does not require derivatization, thus simplifying sample preparation shimadzu.com. LC-MS/MS is particularly well-suited for analyzing water samples and can achieve very low detection limits, making it ideal for monitoring drinking water quality in accordance with regulatory standards shimadzu.comjasco-global.com.
Electrochemical Sensors: A frontier in analytical science is the development of portable, real-time sensors for on-site environmental monitoring. Electrochemical sensors for phenolic compounds are being developed using novel materials like modified glassy carbon electrodes nih.govutah.edursc.org. For instance, a sensor using a chitosan-gold collapse gel film modified with poly(bromophenol blue) has been developed for detecting other aromatic compounds, demonstrating the potential for creating selective sensors based on molecular recognition principles nih.gov. While still largely in the research phase for DBCPs, these sensors promise rapid, cost-effective, and field-deployable analysis in the future utah.edunih.gov.
Table 3: Advanced Analytical Techniques for Halogenated Phenol Detection
| Technique | Typical Sample Preparation | Key Advantages | Reported Detection Limits | Reference |
|---|---|---|---|---|
| GC-MS / GC-MS/MS | Solid-phase extraction followed by derivatization (e.g., acetylation). | High resolution, high sensitivity, positive peak confirmation. | ng/L to sub-ppb levels. | nih.govosti.govnih.gov |
| LC-MS/MS | Solid-phase extraction (no derivatization needed). | Simplified sample preparation, high sensitivity and selectivity. | µg/L to ng/L range. | shimadzu.comjasco-global.com |
| Electrochemical Sensors | Direct measurement in aqueous sample. | Rapid, portable for on-site analysis, cost-effective. | nM to µM range (compound dependent). | nih.govrsc.org |
Integrated Environmental Fate and Transport Models
To predict the long-term behavior and potential exposure risks of dibromochlorophenols, researchers are developing and refining integrated environmental models. These computational tools simulate the movement (transport) and transformation (fate) of chemicals across different environmental compartments, such as air, water, soil, and biota.
Detailed Research Findings:
Multimedia Fugacity Models: These models are based on the concept of "fugacity," or the "escaping tendency" of a chemical from a particular phase envchemgroup.com. Models like the Equilibrium Criterion (EQC) model and CalTOX are used to predict how a chemical will partition between air, water, and soil at equilibrium baylor.eduascelibrary.comresearchgate.net. For halogenated phenols, these models predict that due to their relatively low volatility and moderate water solubility, they will predominantly reside in soil and water compartments researchgate.netnih.gov. Such models have been successfully applied to assess the fate of compounds like pentachlorophenol and bisphenol A researchgate.netnih.gov.
Dynamic and High-Resolution Models: While equilibrium models provide a steady-state overview, dynamic models are being developed to account for temporal and spatial variations. A high-resolution multi-species (HR-MS) model was developed to assess the fate of chemicals that can exist in different forms (e.g., neutral and ionized) and was successfully applied to a regional simulation of pentachlorophenol nih.gov. Similarly, fate and transport models have been created to predict the behavior of other brominated pollutants like polybrominated diphenyl ethers (PBDEs) in specific environments like sediments, incorporating processes such as settling, resuspension, and biodegradation nih.govresearchgate.net. These advanced models are crucial for predicting peak concentration events and assessing the effectiveness of different remediation strategies over time nih.gov.
Predicting Bioaccumulation: A critical output of fate models is the prediction of bioaccumulation in organisms. By inputting key chemical properties like the octanol-water partition coefficient (Kow) and biotransformation rates, models can estimate the bioconcentration factor (BCF) nih.gov. Studies on various phenolic compounds in freshwater ecosystems have shown a high bioaccumulation potential, particularly in the liver of fish secure-platform.com. Integrating these bioaccumulation models with multimedia fate models provides a comprehensive picture of the exposure risk to both wildlife and humans through the food chain.
Table 4: Key Parameters for Modeling the Fate of Dibromochlorophenols
| Model Parameter | Description | Significance for Dibromochlorophenols | Analog Compound Data Example |
|---|---|---|---|
| Soil Adsorption Coefficient (Koc) | Measures the tendency of a chemical to bind to organic carbon in soil and sediment. | Determines mobility in soil and partitioning to sediment in water. High Koc indicates low mobility. | 7.24e+4 L/kg for 3-Bromo-2-(4-bromophenoxy)phenol epa.gov |
| Bioconcentration Factor (BCF) | Ratio of the chemical's concentration in an organism to its concentration in the surrounding water. | Indicates the potential for the chemical to accumulate in aquatic life. | 331 L/kg for 3-Bromo-2-(4-bromophenoxy)phenol epa.gov |
| Atmospheric Hydroxylation Rate | The rate at which the chemical is degraded in the atmosphere by hydroxyl radicals. | Determines atmospheric half-life and potential for long-range air transport. | 8.51e-11 cm³/molecule·sec for 3-Bromo-2-(4-bromophenoxy)phenol epa.gov |
| Biodegradation Half-Life | The time it takes for 50% of the chemical to be broken down by microbial action. | Crucial for determining the overall persistence of the compound in soil and water. | 15.1 days for 3-Bromo-2-(4-bromophenoxy)phenol epa.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
